Phenyltoloxamine

Description

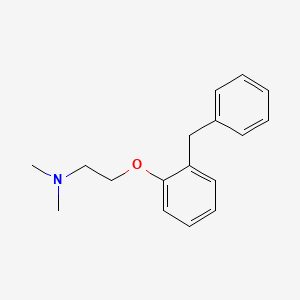

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

As a first-generation H1 antihistamine, phenyltoloxamine interferes with the agonist activity of histamine at the H1 receptor and are ostensibly used to attenuate inflammatory processes as a means to treat conditions like allergic rhinitis, allergic conjunctivitis, and urticaria. Reduction of the activity of the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways also serves to decrease antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. Moreover, lowering calcium ion concentration leads to increased mast cell stability which reduces further histamine release. Additionally, first-generation antihistamines like phenyltoloxamine readily cross the blood-brain barrier and cause sedation and other adverse central nervous system (CNS) effects, like nervousness and insomnia. By comparison, second-generation antihistamines are more selective for H1 receptors in the peripheral nervous system and do not cross the blood-brain barrier, resulting in fewer adverse drug effects overall. Furthermore, although some studies propose that phenyltoloxamine may possess some intrinsic antispasmodic and distinct local anesthetic properties, the specific mechanisms of action for these effects have not been formalized. Also, even though the combination of phenyltoloxamine's ability to cross the blood-brain barrier and cause various tranquilizing effects may explain to some extent how it may be able to potentiate analgesic effects, there are also studies that observed no potentiating effects associated with phenyltoloxamine use either. |

|---|---|

Numéro CAS |

92-12-6 |

Formule moléculaire |

C17H21NO |

Poids moléculaire |

255.35 g/mol |

Nom IUPAC |

2-(2-benzylphenoxy)-N,N-dimethylethanamine |

InChI |

InChI=1S/C17H21NO/c1-18(2)12-13-19-17-11-7-6-10-16(17)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |

Clé InChI |

IZRPKIZLIFYYKR-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCOC1=CC=CC=C1CC2=CC=CC=C2 |

Autres numéros CAS |

92-12-6 |

Pictogrammes |

Irritant |

Numéros CAS associés |

6152-43-8 (hydrochloride) |

Synonymes |

N,N-dimethyl-2-(alpha-phenyl-o-tolyloxy)ethylamine phenyltoloxamine phenyltoloxamine hydrochloride |

Origine du produit |

United States |

Foundational & Exploratory

Elucidating the Off-Target Effects of Phenyltoloxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine is a first-generation ethanolamine antihistamine primarily recognized for its competitive antagonism of the histamine H1 receptor.[1][2] While effective for symptomatic relief of allergic reactions, its clinical utility is often tempered by a significant side-effect profile, including sedation and anticholinergic effects.[3][4] These effects are not mediated by its primary target but are a direct consequence of off-target interactions with other endogenous receptors. This technical guide provides an in-depth examination of the known off-target effects of phenyltoloxamine, details the experimental protocols used to characterize such interactions, and presents the associated signaling pathways. Understanding this polypharmacology is critical for drug development professionals seeking to design more selective agents and for researchers investigating the broader physiological impacts of first-generation antihistamines.

On-Target vs. Off-Target Pharmacology

Phenyltoloxamine's therapeutic action is derived from its function as an inverse agonist at the histamine H1 receptor. By binding to the receptor, it stabilizes its inactive conformation, thereby reducing the constitutive activity of the receptor and competitively blocking histamine from binding.[5] This alleviates allergic symptoms such as itching, sneezing, and runny nose.[1][3]

However, like many first-generation antihistamines, phenyltoloxamine readily crosses the blood-brain barrier, leading to significant central nervous system (CNS) effects such as drowsiness and sedation.[6][7] Furthermore, it exhibits potent anticholinergic properties, stemming from its interaction with muscarinic acetylcholine receptors.[8][9] These interactions are the primary source of its off-target effects.

Quantitative and Qualitative Receptor Interaction Profile

| Target Receptor | Receptor Type | Molecular Interaction | Functional Effect | Associated Physiological/Clinical Outcome | Citation(s) |

| Histamine H1 | Gq-coupled GPCR | Primary Target (On-Target) | Inverse Agonist | Antihistaminic (relief of allergy symptoms), Sedation (CNS effect) | [1][6][10] |

| Muscarinic Acetylcholine Receptors (M1-M5) | GPCR (M1, M3, M5 are Gq-coupled; M2, M4 are Gi-coupled) | Off-Target | Competitive Antagonist | Anticholinergic Effects: Dry mouth, blurred vision, urinary retention, constipation, confusion. | [8][9][12] |

Key Signaling Pathways

The primary on-target and major off-target effects of phenyltoloxamine are mediated through Gq-coupled G-protein coupled receptors (GPCRs). The diagrams below illustrate these pathways.

On-Target: Histamine H1 Receptor Signaling

Off-Target: Muscarinic M1/M3 Receptor Signaling

Experimental Protocols for Off-Target Characterization

To identify and quantify the off-target effects of a compound like phenyltoloxamine, a tiered approach involving binding and functional assays is employed.

Experimental Workflow

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This protocol is a representative method for determining the binding affinity (K_i_) of phenyltoloxamine for H1 and muscarinic receptors via competitive displacement of a known radioligand.

-

Objective: To quantify the affinity of a test compound (phenyltoloxamine) for a specific receptor.

-

Principle: The assay measures the ability of an unlabeled compound to compete with a radioactively labeled ligand ([³H]-mepyramine for H1, or [³H]-N-methylscopolamine for muscarinic receptors) for binding to receptors in a cell membrane preparation.[4][13][14]

-

Materials:

-

Cell membrane preparations expressing the target receptor (e.g., from HEK293 cells transfected with human H1R or CHRM1).[4][15]

-

Radioligand (e.g., [³H]-mepyramine).

-

Test compound (phenyltoloxamine) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control (a high concentration of an unlabeled ligand, e.g., 10 µM mianserin for H1R).[4]

-

Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of phenyltoloxamine.

-

Radioligand Addition: Add a fixed concentration of the radioligand (typically at or near its K_d_ value) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to reach equilibrium.[3]

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Plot the measured CPM against the logarithm of the phenyltoloxamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC_50_ (the concentration of phenyltoloxamine that displaces 50% of the radioligand).

-

Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[16]

-

Protocol 2: Calcium Flux Assay (Functional Potency)

This protocol is a representative method for assessing the functional antagonist activity of phenyltoloxamine at Gq-coupled receptors like H1 and M1/M3.

-

Objective: To measure the ability of a test compound to inhibit agonist-induced intracellular calcium mobilization.

-

Principle: Gq-coupled receptors, when activated, trigger the release of calcium (Ca²⁺) from intracellular stores.[2][7] This assay uses a calcium-sensitive fluorescent dye that increases its emission intensity upon binding to Ca²⁺. Antagonists will block an agonist from causing this fluorescent increase.

-

Materials:

-

A stable cell line expressing the target receptor (e.g., CHO-M1 or HEK293-H1R).

-

A calcium-sensitive dye kit (e.g., Fluo-4 AM, Cal-520™).[6]

-

A known agonist for the target receptor (e.g., histamine for H1R, carbachol for muscarinic receptors).

-

Test compound (phenyltoloxamine).

-

A kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Seed the cells into a 96- or 384-well black, clear-bottom plate and culture overnight.[2]

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye diluted in assay buffer. Incubate for 60-90 minutes at 37°C to allow the dye to enter the cells and be activated by intracellular esterases.[6]

-

Compound Addition: Place the plate in the fluorescence reader. Add varying concentrations of phenyltoloxamine and incubate for a short period (pre-incubation).

-

Agonist Stimulation & Reading: The instrument adds a fixed concentration of the agonist (typically an EC_80_ concentration) to all wells while simultaneously recording the fluorescence intensity in real-time.

-

-

Data Analysis:

-

The change in fluorescence (peak signal - baseline signal) is measured for each well.

-

Plot the fluorescence response against the logarithm of the phenyltoloxamine concentration.

-

Fit the data to a sigmoidal inhibition curve to determine the IC_50_ value, which represents the concentration of phenyltoloxamine required to inhibit 50% of the agonist-induced response.

-

Conclusion and Implications for Drug Development

The clinical profile of phenyltoloxamine is a classic example of how off-target effects, particularly anticholinergic activity, define the utility and tolerability of a drug. While its on-target H1 receptor antagonism provides therapeutic benefit, its lack of selectivity leads to a predictable and often dose-limiting set of side effects. For drug development professionals, this underscores the importance of early-stage off-target screening and the continuous pursuit of receptor selectivity. By employing the binding and functional assays detailed in this guide, researchers can build a comprehensive pharmacological profile of new chemical entities, enabling the selection of candidates with an improved therapeutic index and a lower propensity for adverse effects. This systematic approach is fundamental to designing safer and more effective medicines.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel No-Wash Probenecid-Free Calcium Assay for Functional Analysis of GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]

- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

Phenyltoloxamine: A Technical Guide to CNS Distribution and Receptor Occupancy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine is a first-generation ethanolamine H1-antihistamine characterized by its sedative properties, a direct consequence of its ability to cross the blood-brain barrier (BBB) and interact with central nervous system (CNS) receptors.[1][2][3] This technical guide provides a comprehensive overview of the methodologies used to characterize the CNS distribution and receptor occupancy of compounds like phenyltoloxamine. While specific quantitative data for phenyltoloxamine is limited in contemporary literature, this document details the established experimental protocols and presents illustrative data from other first-generation antihistamines to provide a robust framework for its CNS pharmacology. The guide includes detailed experimental protocols, data tables for comparative analysis, and visualizations of key pathways and workflows.

Introduction to Phenyltoloxamine

Phenyltoloxamine is an H1 receptor inverse agonist that competitively blocks histamine at the H1 receptor.[2] As a first-generation antihistamine, it is known to readily penetrate the CNS, leading to characteristic side effects such as drowsiness, sedation, and impaired cognitive function.[4][5][6] These effects are a direct result of its interaction with H1 receptors in the brain.[3] Understanding the extent of CNS penetration and the degree of receptor engagement is critical for characterizing its therapeutic and side-effect profiles.

CNS Distribution and Blood-Brain Barrier Penetration

The sedative effects of first-generation antihistamines are primarily attributed to their ability to cross the blood-brain barrier.[4][7][8] Unlike second-generation agents, which are often substrates for efflux transporters like P-glycoprotein (Pgp) at the BBB, first-generation antihistamines generally exhibit higher lipophilicity and are not significantly effluxed, allowing for substantial brain penetration.[7][8]

Experimental Protocols for Assessing CNS Distribution

2.1.1. In Situ Brain Perfusion

This technique provides a direct measure of brain uptake and the role of transporters at the BBB.

-

Objective: To determine the unidirectional transfer constant (K_in) of a compound into the brain.

-

Methodology:

-

A rat is anesthetized, and the common carotid artery is cannulated.

-

A perfusion fluid containing the radiolabeled test compound (e.g., ³H-phenyltoloxamine) and a vascular space marker (e.g., ¹⁴C-sucrose) is perfused for a short period (30-60 seconds).

-

To assess the role of efflux transporters, the experiment can be repeated with a P-glycoprotein inhibitor like cyclosporin A.[8]

-

After perfusion, the animal is euthanized, and the brain is removed and dissected.

-

The concentration of the radiolabel in the brain tissue is determined by liquid scintillation counting.

-

The brain uptake is calculated and expressed as the K_in (μL/s/g).

-

2.1.2. In Vivo Brain Concentration Studies

These studies determine the steady-state brain-to-plasma concentration ratio.

-

Objective: To quantify the extent of drug accumulation in the brain at steady-state.

-

Methodology:

-

The test compound is administered to a cohort of animals (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).

-

At various time points after administration, blood and brain samples are collected.

-

Drug concentrations in both plasma and brain homogenate are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The brain-to-plasma ratio (Kp) is calculated at each time point. The unbound brain-to-plasma ratio (Kp,uu) can also be determined by measuring the unbound fraction in both compartments, providing a more accurate measure of BBB penetration.

-

Expected CNS Distribution Data

Table 1: Comparative CNS Distribution of First-Generation Antihistamines

| Compound | Brain-to-Plasma Ratio (Kp) | Comments |

|---|---|---|

| Diphenhydramine | ~20 | High brain penetration |

| Chlorpheniramine | ~10 | Significant brain penetration |

| Hydroxyzine | ~2-5 | Moderate brain penetration |

| Phenyltoloxamine | Data not available | Expected to have high brain penetration similar to other first-generation antihistamines. |

Receptor Occupancy

Receptor occupancy (RO) assays measure the percentage of a target receptor that is bound by a drug at a given dose.[9] For phenyltoloxamine, this would involve quantifying its engagement with H1 receptors in the CNS.

Experimental Protocols for Receptor Occupancy

3.1.1. In Vitro Receptor Binding Assays

These assays determine the affinity of a compound for its target receptor.

-

Objective: To determine the equilibrium dissociation constant (K_d) or the inhibitory constant (K_i) of phenyltoloxamine for the H1 receptor.

-

Methodology:

-

Cell membranes expressing the human H1 receptor are prepared.

-

A radioligand with known high affinity for the H1 receptor (e.g., ³H-pyrilamine) is incubated with the membranes.

-

Increasing concentrations of the unlabeled test compound (phenyltoloxamine) are added to compete with the radioligand for binding.

-

The amount of bound radioligand is measured after separating the bound from the free radioligand by filtration.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The K_i is calculated from the IC50 using the Cheng-Prusoff equation.[10]

-

3.1.2. Ex Vivo Receptor Occupancy

This method measures receptor occupancy in the brain after in vivo drug administration.

-

Objective: To determine the dose-dependent occupancy of H1 receptors in the brain.

-

Methodology:

-

Animals are dosed with a range of concentrations of the test compound (phenyltoloxamine).

-

At the time of expected peak brain concentration, the animals are euthanized, and their brains are rapidly removed and frozen.

-

Brain sections are prepared and incubated with a radioligand for the H1 receptor.

-

The amount of specific binding of the radioligand is measured using autoradiography.

-

The receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to vehicle-treated controls.

-

3.1.3. In Vivo Receptor Occupancy using Positron Emission Tomography (PET)

PET imaging allows for the non-invasive quantification of receptor occupancy in living subjects, including humans.[11]

-

Objective: To measure H1 receptor occupancy in the brain at different plasma concentrations of phenyltoloxamine.

-

Methodology:

-

A suitable PET radioligand for the H1 receptor (e.g., ¹¹C-doxepin) is administered intravenously to the subject.[5]

-

A baseline PET scan is acquired to measure the baseline receptor availability.

-

The subject is then administered a dose of phenyltoloxamine.

-

After a suitable time for the drug to reach the brain, a second PET scan is performed with the same radioligand.

-

The reduction in the binding potential of the radioligand in the second scan compared to the baseline scan is used to calculate the receptor occupancy.[12]

-

Arterial blood sampling is often performed to measure the plasma concentration of both the drug and the radioligand.[11]

-

Expected Receptor Occupancy Data

Specific receptor occupancy data for phenyltoloxamine is not available. Table 2 provides an example of such data for another antihistamine to illustrate the expected findings.

Table 2: Example of H1 Receptor Occupancy Data (for Cetirizine, a Second-Generation Antihistamine)

| Dose | Plasma Concentration (ng/mL) | H1 Receptor Occupancy (%) in Prefrontal Cortex | Reference |

|---|---|---|---|

| 10 mg | Not reported | 12.5% | [5] |

| 20 mg | Not reported | 25.2% | [5] |

| Phenyltoloxamine | Data not available | Expected to show high receptor occupancy at therapeutic doses, correlating with its sedative effects. | |

Visualizing Pathways and Protocols

Signaling Pathway of H1 Receptor Antagonism

The following diagram illustrates the mechanism by which phenyltoloxamine, as an H1-antihistamine, blocks the action of histamine at the H1 receptor, thereby inhibiting the downstream signaling cascade that leads to allergic and inflammatory responses.

Caption: H1 Receptor Signaling Pathway and Phenyltoloxamine's Mechanism of Action.

Experimental Workflow for CNS Distribution and Receptor Occupancy

The following diagram outlines a typical preclinical workflow to characterize the CNS pharmacology of a compound like phenyltoloxamine.

Caption: Preclinical to Clinical Workflow for CNS Drug Characterization.

Relationship between Physicochemical Properties, CNS Effects, and Receptor Occupancy

This diagram illustrates the logical progression from the drug's properties to its clinical effects in the CNS.

Caption: Causal Chain from Drug Properties to CNS Effects.

Conclusion

Phenyltoloxamine's profile as a first-generation antihistamine strongly indicates significant CNS distribution and H1 receptor occupancy, which accounts for its sedative effects. While specific quantitative data for phenyltoloxamine remains sparse, the experimental and analytical frameworks detailed in this guide provide a clear path for its characterization. For drug development professionals, applying these methodologies is essential for building a comprehensive understanding of a compound's CNS pharmacology, enabling better prediction of both therapeutic efficacy and potential adverse effects. Future research employing modern techniques such as PET imaging and LC-MS/MS-based in vivo occupancy studies would be invaluable in precisely quantifying the CNS pharmacokinetics and pharmacodynamics of phenyltoloxamine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Articles [globalrx.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Phenyltoloxamine: A Technical Whitepaper on a First-Generation Ethanolamine Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine is a first-generation antihistamine belonging to the ethanolamine class, characterized by its competitive antagonism of the histamine H1 receptor.[1][2] This document provides a comprehensive technical overview of phenyltoloxamine, focusing on its core pharmacological attributes. It summarizes its mechanism of action, including the downstream signaling pathways of H1 receptor antagonism. Due to a notable lack of publicly available quantitative data for phenyltoloxamine, this paper also presents comparative data for other first-generation antihistamines to provide context for its likely pharmacodynamic and pharmacokinetic profile.[3][4] Detailed experimental protocols for key assays relevant to the study of antihistamines are provided, alongside mandatory visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacology and evaluation.

Introduction

First-generation H1 antihistamines have been a cornerstone in the symptomatic treatment of allergic conditions for decades.[5] Phenyltoloxamine, a member of the ethanolamine class, competitively blocks histamine H1 receptors, thereby mitigating allergic responses.[1][2] Like other drugs in its class, it is known to cross the blood-brain barrier, leading to sedative and anticholinergic side effects.[2][3] Phenyltoloxamine is often formulated in combination with analgesics and antitussives.[3] Despite its long history of use, detailed pharmacokinetic and pharmacodynamic data for phenyltoloxamine are not extensively available in the public domain.[3][4] This guide aims to synthesize the available information and provide a technical framework for its study.

Mechanism of Action: H1 Receptor Antagonism

Phenyltoloxamine functions as a competitive antagonist at the histamine H1 receptor. In the presence of histamine, phenyltoloxamine binds to the H1 receptor without activating it, thereby preventing histamine from binding and initiating the downstream signaling cascade. This action alleviates the symptoms of allergic reactions, which are mediated by histamine.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[6][7] Upon activation by an agonist like histamine, the following intracellular cascade is initiated:

-

G-Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C Activation: The GTP-bound α-subunit dissociates and activates phospholipase C (PLC).[6][8]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

-

Downstream Effects of IP3 and DAG:

-

Cellular Response: The activation of PKC and the increase in intracellular calcium lead to various cellular responses that characterize the allergic reaction, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines.

Phenyltoloxamine, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this entire signaling cascade.

Quantitative Pharmacodynamic Data

| Compound | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) | Reference |

| Diphenhydramine | 16 | M1: 130, M2: 29, M3: 110, M4: 100, M5: 200 | [Comparative data, not phenyltoloxamine specific] |

| Doxylamine | 46 | M1: 250, M2: 430, M3: >1000, M4: >1000, M5: >1000 | [Comparative data, not phenyltoloxamine specific] |

| Clemastine | 0.47 | M1: 20, M2: 9.3, M3: 22, M4: 21, M5: 13 | [Comparative data, not phenyltoloxamine specific] |

| Phenyltoloxamine | Data not available | Data not available |

Pharmacokinetic Profile

Detailed human pharmacokinetic data for phenyltoloxamine, including its bioavailability, plasma half-life, and specific metabolic pathways, are not well-documented in publicly accessible scientific literature.[3][4] This is a common characteristic for many older, first-generation antihistamines.[5]

| Parameter | Value | Reference |

| Bioavailability | Data not available | |

| Plasma Half-life | Data not available | |

| Metabolism | Presumed to be metabolized by hepatic cytochrome P450 (CYP) enzymes, but specific isozymes have not been identified. | [General knowledge for first-generation antihistamines] |

| Excretion | Route of excretion not definitively established. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical and clinical evaluation of antihistamines like phenyltoloxamine.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from HEK293 cells).

-

Radioligand: [3H]mepyramine.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound (e.g., phenyltoloxamine) at various concentrations.

-

Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the cell membranes, [3H]mepyramine (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Assessment of Sedative Effects in a Clinical Trial

This protocol outlines a general methodology for evaluating the sedative properties of an antihistamine in human subjects.

-

Study Design: Double-blind, placebo-controlled, crossover study.

-

Participants: Healthy adult volunteers.

-

Interventions:

-

Test drug (e.g., phenyltoloxamine at a therapeutic dose).

-

Placebo.

-

Positive control (a known sedating antihistamine, e.g., diphenhydramine).

-

-

Procedure:

-

Participants receive one of the interventions on separate study days, with a washout period in between.

-

A battery of psychometric and cognitive tests is administered at baseline and at multiple time points after drug administration.

-

-

Assessments (Test Battery):

-

Subjective Sedation: Visual Analog Scales (VAS) for drowsiness, alertness, and concentration.

-

Objective Cognitive Function:

-

Choice Reaction Time (CRT) to assess attention and motor response speed.

-

Digit Symbol Substitution Test (DSST) to evaluate processing speed and executive function.

-

Critical Flicker Fusion (CFF) threshold to measure central nervous system arousal.

-

Body Sway test for balance and motor coordination.

-

-

-

Data Analysis:

-

Compare the changes from baseline in test performance for each intervention group.

-

Use statistical methods (e.g., ANOVA for repeated measures) to determine significant differences between the test drug, placebo, and positive control.

-

In Vitro Blood-Brain Barrier Permeability Assay

This assay provides an indication of a drug's potential to cross the blood-brain barrier (BBB).

-

Model: A co-culture model using human brain microvascular endothelial cells (hBMECs) and astrocytes grown on a semi-permeable membrane in a Transwell® system.

-

Procedure:

-

Culture hBMECs on the apical side of the Transwell® insert and astrocytes on the basal side of the well.

-

Allow the cells to differentiate and form a tight monolayer, which is confirmed by measuring the transendothelial electrical resistance (TEER).

-

Add the test compound (phenyltoloxamine) to the apical (blood side) chamber.

-

At various time points, collect samples from the basal (brain side) chamber.

-

Quantify the concentration of the test compound in the basal chamber using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the basal chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.

-

A higher Papp value suggests a greater potential to cross the BBB.

-

Concluding Remarks

Phenyltoloxamine is a classic first-generation ethanolamine antihistamine that effectively antagonizes the histamine H1 receptor. Its utility in managing allergic conditions is well-established, though often accompanied by sedative and anticholinergic effects due to its ability to cross the blood-brain barrier and interact with other receptors. A significant knowledge gap exists regarding its specific quantitative pharmacodynamic and pharmacokinetic properties. The experimental protocols detailed in this whitepaper provide a framework for future research that could more precisely characterize phenyltoloxamine and other first-generation antihistamines, enabling a more informed assessment of their therapeutic profiles. Further investigation into the metabolism and receptor binding affinities of phenyltoloxamine is warranted to fully understand its clinical effects and potential for drug-drug interactions.

References

- 1. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 2. publications.aap.org [publications.aap.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Assessment of the Sedative Properties of Phenyltoloxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltoloxamine, a first-generation ethanolamine antihistamine, is recognized for its sedative effects, a characteristic shared by many compounds in its class. This technical guide provides an in-depth overview of the preclinical evaluation of phenyltoloxamine's sedative properties. While specific quantitative preclinical data for phenyltoloxamine is limited in contemporary literature due to its long history of use, this document outlines the established mechanisms and experimental protocols used to characterize the sedative effects of first-generation antihistamines. The guide details the underlying neuropharmacology, presents standardized preclinical models for assessing sedation in rodents, and includes illustrative data tables and diagrams to provide a comprehensive framework for researchers in drug development and neuroscience.

Introduction

Phenyltoloxamine is an H1 receptor blocker that readily crosses the blood-brain barrier.[1][2] Its sedative and analgesic effects have been recognized since the 1950s.[1][3] As a first-generation antihistamine, its central nervous system (CNS) effects, particularly sedation, are a prominent feature of its pharmacological profile.[4][5][6] Understanding the preclinical methods to quantify these sedative effects is crucial for drug development, particularly for combination therapies where phenyltoloxamine is used as an adjuvant.[2] This guide will explore the preclinical models and methodologies relevant to assessing the sedative potential of phenyltoloxamine.

Mechanism of Sedation

The primary mechanism underlying the sedative effects of phenyltoloxamine and other first-generation antihistamines is the antagonism of histamine H1 receptors in the CNS.[2][4] Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus play a critical role in maintaining wakefulness. By blocking the action of histamine at H1 receptors in various brain regions, phenyltoloxamine reduces neuronal excitability, leading to drowsiness and sedation.[4]

dot

Caption: Phenyltoloxamine's mechanism of sedation.

Preclinical Models and Experimental Protocols

The sedative effects of phenyltoloxamine can be evaluated in various preclinical models, primarily using rodents. The following are standard behavioral assays employed to quantify sedation.

Spontaneous Locomotor Activity

This test assesses the general activity level of an animal in a novel environment. A decrease in locomotor activity is indicative of a sedative effect.

Experimental Protocol:

-

Animals: Male Swiss Webster mice (20-25 g) are commonly used.

-

Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system to monitor movement.

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Mice are administered phenyltoloxamine (e.g., 10, 20, 40 mg/kg, intraperitoneally) or vehicle (e.g., saline).

-

30 minutes post-injection, each mouse is placed in the center of the open-field arena.

-

Locomotor activity (total distance traveled, number of horizontal and vertical movements) is recorded for a set period (e.g., 15-30 minutes).

-

-

Data Analysis: The mean activity counts for the phenyltoloxamine-treated groups are compared to the vehicle-treated control group using statistical tests such as ANOVA followed by post-hoc tests.

Loss of Righting Reflex

This is a robust and widely used assay to assess the hypnotic or sedative effects of a compound.[1] The inability of an animal to right itself when placed on its back is considered a positive endpoint.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats (200-250 g) or mice.

-

Procedure:

-

Animals are administered a higher dose of phenyltoloxamine or a combination of phenyltoloxamine with a sub-hypnotic dose of a CNS depressant like pentobarbital.

-

At regular intervals post-administration, the animal is gently placed on its back.

-

The loss of the righting reflex is confirmed if the animal remains on its back for a predetermined duration (e.g., >30 seconds).[7]

-

The latency to the loss of the righting reflex and the duration of the loss of the righting reflex are recorded.

-

Potentiation of Pentobarbital-Induced Sleeping Time

This assay evaluates the ability of a test compound to enhance the hypnotic effect of a known sedative, such as pentobarbital.[8] An increase in the duration of sleep indicates a sedative or CNS depressant effect.

Experimental Protocol:

-

Animals: Male ICR mice (25-30 g).

-

Procedure:

-

Mice are pre-treated with phenyltoloxamine (e.g., 10, 20, 40 mg/kg, i.p.) or vehicle.

-

After a set pre-treatment time (e.g., 30 minutes), a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.) is administered.

-

The time from the loss of the righting reflex to its recovery (the animal can right itself three times within 30 seconds when placed on its back) is measured as the sleeping time.

-

-

Data Analysis: The mean sleeping time of the phenyltoloxamine-treated groups is compared to the vehicle-pentobarbital group.

dot

Caption: A typical preclinical experimental workflow.

Quantitative Data Presentation

Table 1: Effect of Phenyltoloxamine on Spontaneous Locomotor Activity in Mice

| Treatment Group (mg/kg, i.p.) | N | Total Distance Traveled (cm) (Mean ± SEM) |

| Vehicle | 10 | 3500 ± 250 |

| Phenyltoloxamine (10) | 10 | 2800 ± 210 |

| Phenyltoloxamine (20) | 10 | 1900 ± 180** |

| Phenyltoloxamine (40) | 10 | 1100 ± 150*** |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |

Table 2: Potentiation of Pentobarbital-Induced Sleeping Time by Phenyltoloxamine in Mice

| Pre-treatment Group (mg/kg, i.p.) | Pentobarbital (mg/kg, i.p.) | N | Onset of Sleep (min) (Mean ± SEM) | Duration of Sleep (min) (Mean ± SEM) |

| Vehicle | 45 | 10 | 5.2 ± 0.4 | 25.6 ± 2.1 |

| Phenyltoloxamine (10) | 45 | 10 | 4.8 ± 0.3 | 42.3 ± 3.5 |

| Phenyltoloxamine (20) | 45 | 10 | 4.5 ± 0.3 | 65.8 ± 4.2** |

| Phenyltoloxamine (40) | 45 | 10 | 4.1 ± 0.2 | 98.2 ± 5.9*** |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle + Pentobarbital |

Conclusion

The sedative effects of phenyltoloxamine are a direct consequence of its antagonism of central histamine H1 receptors. Preclinical evaluation of these effects relies on a battery of well-established behavioral assays in rodents, including the assessment of spontaneous locomotor activity, the loss of righting reflex, and the potentiation of pentobarbital-induced sleep. Although specific contemporary quantitative data for phenyltoloxamine is sparse, the methodologies described in this guide provide a robust framework for the continued investigation and characterization of the sedative properties of this and other first-generation antihistamines. This information is critical for the informed development of new drug formulations and for understanding the complete pharmacological profile of existing medications.

References

- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 6. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]

- 7. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pentobarbital induced sleeping-time: Topics by Science.gov [science.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Phenyltoloxamine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Phenyltoloxamine in pharmaceutical formulations using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Introduction

Phenyltoloxamine is an antihistamine with anticholinergic and sedative effects. It is commonly found in combination with other active pharmaceutical ingredients (APIs) in formulations for the relief of symptoms associated with the common cold and allergies. Accurate and reliable analytical methods are crucial for the quality control of phenyltoloxamine in raw materials and finished pharmaceutical products. This application note describes a robust, stability-indicating reversed-phase HPLC method for the determination of phenyltoloxamine, adapted from established methodologies for similar compounds and combination products.[1]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the instrumental parameters and chromatographic conditions.

| Parameter | Recommended Setting |

| HPLC System | Quaternary or Binary Gradient Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C8, 5 µm particle size, 4.6 x 250 mm (or equivalent)[1] |

| Mobile Phase | To be prepared based on the specific product formulation. A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[2][3][4] |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 20 µL[2][5] |

| Column Temp. | 35 °C[2] |

| Detector | UV at 220 nm[1] |

| Run Time | Approximately 15 minutes (may vary depending on the sample matrix) |

Reagents and Materials

-

Phenyltoloxamine Citrate Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Phosphate, Monobasic (ACS grade or higher)[1]

-

Water (HPLC grade)

-

Phosphoric Acid (to adjust pH)

-

0.45 µm membrane filters[5]

Preparation of Solutions

2.3.1. Mobile Phase Preparation (Example)

Prepare a suitable volume of the mobile phase by mixing the aqueous and organic components in the desired ratio. For instance, a mobile phase could be a mixture of phosphate buffer and acetonitrile. The final mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

2.3.2. Standard Solution Preparation

Accurately weigh a suitable amount of Phenyltoloxamine Citrate Reference Standard and dissolve it in a volumetric flask using the mobile phase as the diluent to achieve a final concentration of approximately 0.1 mg/mL.

2.3.3. Sample Preparation

For tablet or capsule dosage forms, accurately weigh and finely powder a representative number of units. Transfer a portion of the powder equivalent to a single dose of phenyltoloxamine into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the resulting solution through a 0.45 µm syringe filter before injection.[4]

Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for phenyltoloxamine should be well-resolved from other components and excipients. Peak purity analysis should confirm the homogeneity of the peak.[1] |

| Linearity | A linear relationship between concentration and peak area should be established over a specified range (e.g., 50-150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.[6][7] |

| Accuracy | The recovery of phenyltoloxamine from a spiked placebo should be within 98.0% to 102.0%.[5] |

| Precision | The relative standard deviation (RSD) for replicate injections of the standard solution (system precision) and replicate sample preparations (method precision) should be ≤ 2.0%. |

| Robustness | The method should demonstrate reliability with small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[1] |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | The LOD and LOQ should be determined to assess the sensitivity of the method.[7] |

Data Presentation

The following tables are examples of how quantitative data from the analysis can be presented.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | |

| Theoretical Plates | ≥ 2000 | |

| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| Level 1 | |

| Level 2 | |

| Level 3 | |

| Level 4 | |

| Level 5 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of phenyltoloxamine.

Caption: HPLC analysis workflow for phenyltoloxamine.

HPLC System Components

This diagram shows the logical relationship between the key components of the HPLC system used in this method.

Caption: Key components of the HPLC system.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dspace.ceu.es [dspace.ceu.es]

- 3. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. A quality-by-design eco-friendly UV-HPLC method for the determination of four drugs used to treat symptoms of common cold and COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Method for Phenyltoloxamine and its Metabolites in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of phenyltoloxamine and its putative metabolites in human plasma. Phenyltoloxamine is a first-generation antihistamine with sedative and analgesic effects, often included in combination drug products.[1][2] A reliable method for its quantification is crucial for pharmacokinetic and toxicological studies. While specific metabolic pathways for phenyltoloxamine are not extensively documented, this method is designed to also detect common biotransformation products such as N-desmethyl and O-dealkylated metabolites.[1] The protocol utilizes a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method demonstrates excellent sensitivity, selectivity, and a broad linear range suitable for clinical research.

Introduction

Phenyltoloxamine is an ethanolamine-class antihistamine that acts as an H1 receptor blocker.[1][3] It is used to relieve symptoms of the common cold and allergies and to potentiate the effects of analgesics in combination therapies.[3][4] Due to its ability to cross the blood-brain barrier, it can cause sedation.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) is vital for drug development and clinical safety assessment.

LC-MS/MS is the gold standard for bioanalytical testing due to its high sensitivity and selectivity.[5][6] This note provides a complete protocol for a validated LC-MS/MS assay. The sample preparation employs a simple and efficient protein precipitation technique, which effectively removes the majority of plasma proteins prior to analysis.[7] Chromatographic and mass spectrometric parameters have been optimized to ensure accurate and precise quantification of phenyltoloxamine and its potential metabolites.

Experimental Protocols

Chemicals and Reagents

-

Phenyltoloxamine reference standard (≥98% purity)

-

Putative Metabolite standards (e.g., N-desmethylphenyltoloxamine, if available)

-

Internal Standard (IS): Diphenhydramine-d5 or a suitable stable isotope-labeled analog

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control Human Plasma (K2-EDTA)

Standard and QC Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of phenyltoloxamine, its metabolites, and the internal standard (IS) in methanol.

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 mixture of acetonitrile and water. These are used to spike into blank plasma.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to create calibration standards ranging from 0.1 to 200 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 150 ng/mL).

Plasma Sample Preparation

The sample preparation is based on a protein precipitation (PP) method, which is rapid and effective for removing proteins and phospholipids that can interfere with analysis.[5][7]

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation is performed using a reversed-phase C18 column with gradient elution. Detection is achieved via electrospray ionization in positive mode (ESI+) using MRM.

| LC Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Total Run Time | 5 minutes |

Table 1: LC Gradient Conditions

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 4.0 | 95 |

| 4.1 | 5 |

| 5.0 | 5 |

| MS Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MS/MS (MRM) Parameters Note: Metabolite transitions are predictive and should be optimized with authentic standards.

| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |

| Phenyltoloxamine | 256.2 | 72.1 | 25 |

| N-desmethylphenyltoloxamine (Putative Metabolite 1) | 242.2 | 58.1 | 25 |

| O-dealkylated Metabolite (Putative Metabolite 2) | 152.1 | 72.1 | 30 |

| Diphenhydramine-d5 (IS) | 261.2 | 167.1 | 20 |

Results and Discussion

Method Validation

The method was validated according to established bioanalytical guidelines. A summary of the performance characteristics is provided in Table 3.

Table 3: Method Validation Summary

| Parameter | Phenyltoloxamine Result |

|---|---|

| Linearity Range | 0.1 - 200 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% (85% to 115%) |

| Precision (%RSD) | <15% for intra- and inter-day |

| Matrix Effect | Minimal (<15%) |

| Recovery | >85% |

| Stability (Freeze-Thaw, Bench-Top) | Stable through 3 cycles and 24h at room temp. |

The assay demonstrated excellent linearity across the specified concentration range. Accuracy and precision values were well within the accepted limits for bioanalytical methods, ensuring reliable quantification.[8] The LLOQ of 0.1 ng/mL provides the sensitivity required for pharmacokinetic studies following therapeutic dosing.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of phenyltoloxamine and its putative metabolites in human plasma. The protocol, employing a straightforward protein precipitation sample preparation, provides the high sensitivity, selectivity, and throughput required for pharmacokinetic analysis in a regulated research environment. The validated method is fit for purpose and can be readily implemented in laboratories conducting drug metabolism and clinical toxicology studies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Phenyltoloxamine [bionity.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Phenyltoloxamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. phenomenex.com [phenomenex.com]

- 6. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. agilent.com [agilent.com]

Application Notes and Protocols for In Vitro Histamine H1 Receptor Assay of Phenyltoloxamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltoloxamine is a first-generation antihistamine belonging to the ethanolamine class, recognized for its sedative and anticholinergic properties. It functions as a competitive antagonist or inverse agonist at the histamine H1 receptor, thereby blocking the effects of histamine. This action alleviates symptoms associated with allergic reactions, such as those seen in allergic rhinitis and urticaria. These application notes provide a comprehensive guide to performing in vitro histamine H1 receptor assays for phenyltoloxamine, including binding and functional assays, to characterize its pharmacological activity.

Data Presentation

Table 1: In Vitro Pharmacological Profile of Phenyltoloxamine and a Representative First-Generation H1 Antihistamine

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand |

| Phenyltoloxamine | Human Histamine H1 | Radioligand Binding | Ki | Data not available | - | - |

| Human Histamine H1 | Calcium Flux | IC50 | Data not available | - | - | |

| Diphenhydramine | Human Histamine H1 | Radioligand Binding | Ki | 9.6 - 16 | Various | [3H]Pyrilamine |

| Human Histamine H1 | Calcium Flux | IC50 | ~50 | HEK293 | - |

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon histamine binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This increase in cytosolic calcium is a key event in the cellular response to histamine and is the basis for the functional calcium flux assay. Phenyltoloxamine acts by blocking histamine's ability to initiate this signaling cascade.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of phenyltoloxamine for the human histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Experimental Workflow Diagram

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

[3H]Pyrilamine (specific activity ~20-30 Ci/mmol)

-

Phenyltoloxamine citrate

-

Non-specific binding control (e.g., 10 µM Mepyramine)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Protocol:

-

Membrane Preparation:

-

Culture HEK293-H1R cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [3H]Pyrilamine (final concentration ~1-2 nM), and cell membranes (e.g., 20-50 µg protein).

-

Non-specific Binding: Assay buffer, [3H]Pyrilamine, non-specific control (e.g., 10 µM Mepyramine), and cell membranes.

-

Competitive Binding: Assay buffer, [3H]Pyrilamine, serial dilutions of phenyltoloxamine (e.g., 0.1 nM to 100 µM), and cell membranes.

-

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of phenyltoloxamine.

-

Determine the IC50 value (the concentration of phenyltoloxamine that inhibits 50% of specific [3H]Pyrilamine binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This protocol measures the ability of phenyltoloxamine to inhibit histamine-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).

Experimental Workflow Diagram

Materials:

-

HEK293 or CHO cells stably expressing the human histamine H1 receptor

-

Cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

Phenyltoloxamine citrate

-

Histamine

-

Fluorescent plate reader with an injection system

Protocol:

-

Cell Plating:

-

Plate HEK293-H1R or CHO-H1R cells in a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C in a CO2 incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing:

-

Gently wash the cells twice with assay buffer containing probenecid to remove excess dye.

-

Leave a final volume of assay buffer in each well.

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of phenyltoloxamine in assay buffer.

-

Add the phenyltoloxamine dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with assay buffer only as a control.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescent plate reader.

-

Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Establish a baseline fluorescence reading for each well.

-

Using the plate reader's injector, add a pre-determined concentration of histamine (typically the EC80 concentration) to all wells.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after histamine addition.

-

Normalize the data by expressing the response as a percentage of the control (histamine alone).

-

Plot the percentage of inhibition against the log concentration of phenyltoloxamine.

-

Determine the IC50 value (the concentration of phenyltoloxamine that causes 50% inhibition of the histamine-induced calcium response) using non-linear regression analysis.

-

Conclusion

These application notes provide a framework for the in vitro characterization of phenyltoloxamine at the histamine H1 receptor. The detailed protocols for radioligand binding and calcium flux assays, along with the visualization of the signaling pathway and experimental workflows, offer a comprehensive resource for researchers. While specific quantitative data for phenyltoloxamine remains elusive in readily accessible literature, the provided methodologies will enable its determination and comparison with other H1 antihistamines.

Application Notes and Protocols for Phenyltoloxamine Testing in Animal Models of Allergy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for established animal models of allergy relevant for the preclinical evaluation of phenyltoloxamine, a first-generation H1 antihistamine. The information is intended to guide researchers in designing and conducting studies to assess the efficacy of phenyltoloxamine and other antihistaminic compounds.

Phenyltoloxamine is an ethanolamine-derivative antihistamine that competitively antagonizes the histamine H1 receptor.[1][2] By blocking this receptor, it mitigates the effects of histamine released during an allergic reaction, leading to a reduction in symptoms such as itching, sneezing, and runny nose.[1][2] As a first-generation antihistamine, phenyltoloxamine can cross the blood-brain barrier, which may result in sedative effects.[3] It is primarily indicated for the relief of symptoms associated with allergic rhinitis and urticaria.[1][2]

Histamine H1 Receptor Signaling Pathway

Phenyltoloxamine exerts its therapeutic effects by blocking the histamine H1 receptor, which is coupled to the Gq/11 G-protein. Activation of this receptor by histamine initiates a signaling cascade that leads to the classic symptoms of an allergic reaction. The diagram below illustrates this pathway.

Animal Models for Phenyltoloxamine Efficacy Testing

Several well-established animal models can be used to evaluate the antihistaminic properties of phenyltoloxamine. These models mimic key aspects of human allergic diseases, including allergic rhinitis, urticaria (wheal and flare), and bronchoconstriction.

Ovalbumin-Induced Allergic Rhinitis in Mice

This model is widely used to study the pathophysiology of allergic rhinitis and to screen for potential therapeutics. It involves sensitizing mice to the allergen ovalbumin (OVA) and then challenging them intranasally to elicit allergic symptoms.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile saline (0.9% NaCl)

-

Phenyltoloxamine citrate

-

Vehicle for phenyltoloxamine (e.g., sterile water or saline)

Procedure:

-

Sensitization:

-

On days 0, 7, and 14, sensitize mice with an intraperitoneal (IP) injection of 100 µL of a solution containing 20 µg OVA and 2 mg alum in sterile saline.

-

-

Treatment and Challenge:

-

From day 21 to day 27, administer phenyltoloxamine or vehicle to the respective groups of mice. The route of administration (e.g., oral gavage, intraperitoneal) and dose should be determined based on the study design. Administration is typically done 30-60 minutes before the intranasal challenge.

-

On the same days (21-27), lightly anesthetize the mice and instill 10 µL of OVA solution (1% in sterile saline) into each nostril for the intranasal challenge.

-

-

Symptom Evaluation:

-

On day 27, immediately after the final OVA challenge, place each mouse in an observation cage and count the number of sneezes and nasal rubbing motions for a period of 15-20 minutes.

-

-

Sample Collection and Analysis (Day 28):

-

Euthanize the mice 24 hours after the last challenge.

-

Nasal Lavage Fluid (NALF): Collect NALF by flushing the nasal cavity with saline. Use the fluid for total and differential cell counts (e.g., eosinophils) and for measuring cytokine levels (e.g., IL-4, IL-5) by ELISA.

-

Serum: Collect blood via cardiac puncture to measure serum levels of total and OVA-specific IgE by ELISA.

-

Histopathology: Decalcify and fix the heads in 10% formalin. Embed in paraffin, section the nasal passages, and stain with Hematoxylin and Eosin (H&E) to assess eosinophil infiltration into the nasal mucosa.

-

The efficacy of phenyltoloxamine in this model is determined by its ability to reduce allergic symptoms and inflammatory markers.

Table 1: Effect of Phenyltoloxamine on Nasal Symptoms in OVA-Induced Allergic Rhinitis in Mice

| Treatment Group | Dose (mg/kg) | Route | Number of Sneezes (mean ± SEM) | Number of Nasal Rubs (mean ± SEM) | % Inhibition of Sneezing | % Inhibition of Nasal Rubbing |

|---|---|---|---|---|---|---|

| Vehicle Control | - | p.o. | - | - | ||

| Phenyltoloxamine | 10 | p.o. | ||||

| Phenyltoloxamine | 30 | p.o. | ||||

| Phenyltoloxamine | 100 | p.o. |

| Positive Control | Varies | Varies | | | | |

Table 2: Effect of Phenyltoloxamine on Inflammatory Markers in OVA-Induced Allergic Rhinitis in Mice

| Treatment Group | Dose (mg/kg) | Route | Eosinophils in NALF (cells/mL) | OVA-specific IgE in Serum (ng/mL) |

|---|---|---|---|---|

| Vehicle Control | - | p.o. | ||

| Phenyltoloxamine | 10 | p.o. | ||

| Phenyltoloxamine | 30 | p.o. | ||

| Phenyltoloxamine | 100 | p.o. |

| Positive Control | Varies | Varies | | |

Passive Cutaneous Anaphylaxis (PCA) in Rodents

The PCA model is a classic in vivo assay for type I hypersensitivity reactions and is highly effective for evaluating the activity of H1 antihistamines. It measures the ability of a compound to inhibit the increase in vascular permeability induced by an IgE-mediated reaction.

Materials:

-

Wistar rats or BALB/c mice

-

Anti-dinitrophenyl (DNP) IgE monoclonal antibody

-

DNP-human serum albumin (DNP-HSA)

-

Evans blue dye

-

Phenyltoloxamine citrate

-

Vehicle for drug administration

-

Formamide or acetone/saline solution for extraction

Procedure:

-

Passive Sensitization:

-

Lightly anesthetize the animals.

-

Inject a specific amount of anti-DNP IgE (e.g., 50 ng in 20 µL saline) intradermally into a defined area on the shaved dorsal skin or into the ear pinna. Mark the injection sites.

-

-

Treatment and Antigen Challenge:

-

24 to 48 hours after sensitization, administer phenyltoloxamine or vehicle to the respective animal groups.

-

After 30-60 minutes, inject a solution of DNP-HSA (e.g., 1 mg) and Evans blue dye (e.g., 1% in saline) intravenously via the tail vein.

-

-

Quantification of Vascular Permeability:

-

After 30 minutes, euthanize the animals.

-

Excise the blue-stained skin areas or the ears.

-

Extract the Evans blue dye from the tissue by incubating it in formamide or an acetone/saline mixture overnight at 60°C.

-

Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer at approximately 620 nm.

-

Calculate the amount of extravasated dye using a standard curve of Evans blue.

-

Efficacy is measured as the percentage inhibition of dye leakage compared to the vehicle-treated control group.

Table 3: Effect of Phenyltoloxamine on Vascular Permeability in the PCA Model

| Treatment Group | Dose (mg/kg) | Route | Amount of Extravasated Dye (µ g/site , mean ± SEM) | % Inhibition |

|---|---|---|---|---|

| Vehicle Control | - | p.o. | - | |

| Phenyltoloxamine | 10 | p.o. | ||

| Phenyltoloxamine | 30 | p.o. | ||

| Phenyltoloxamine | 100 | p.o. |

| Positive Control | Varies | Varies | | |

Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a classic pharmacological model for assessing the in vivo activity of H1 antihistamines. Guinea pigs are particularly sensitive to histamine, which induces severe bronchoconstriction.

Materials:

-

Dunkin-Hartley guinea pigs

-

Anesthetic (e.g., urethane or pentobarbital)

-

Histamine dihydrochloride

-

Phenyltoloxamine citrate

-

Tracheal cannula, ventilator, and pressure transducer system

Procedure:

-

Animal Preparation:

-

Anesthetize a guinea pig and perform a tracheotomy.

-

Insert a cannula into the trachea and connect it to a small animal ventilator.

-

Record respiratory pressure changes using a pressure transducer connected to the side arm of the tracheal cannula.

-

-

Treatment and Histamine Challenge:

-

Administer phenyltoloxamine or vehicle to the prepared guinea pig, typically via intravenous or intraperitoneal injection.

-

After a predetermined time for drug absorption (e.g., 15-30 minutes), challenge the animal with a dose of histamine known to cause a submaximal bronchoconstrictor response (determined in preliminary experiments). Histamine can be administered as an intravenous bolus or as an aerosol.

-

-

Measurement and Analysis:

-

Record the increase in inflation pressure, which reflects the degree of bronchoconstriction.

-

The protective effect of phenyltoloxamine is calculated as the percentage reduction in the histamine-induced increase in inflation pressure compared to the vehicle-treated group.

-

The primary endpoint is the protection against the pre-convulsive dose (PCD) of histamine or the percentage inhibition of the bronchoconstrictor response.

Table 4: Protective Effect of Phenyltoloxamine on Histamine-Induced Bronchoconstriction in Guinea Pigs

| Treatment Group | Dose (mg/kg) | Route | Onset of Action (min) | Duration of Protection (min) | % Protection against Histamine Challenge |

|---|---|---|---|---|---|

| Vehicle Control | - | i.v. | - | - | 0 |

| Phenyltoloxamine | 1 | i.v. | |||

| Phenyltoloxamine | 5 | i.v. | |||

| Phenyltoloxamine | 10 | i.v. |

| Positive Control | Varies | Varies | | | |

Conclusion

The animal models described provide a robust framework for evaluating the in vivo efficacy of H1 antihistamines like phenyltoloxamine. The ovalbumin-induced allergic rhinitis model assesses the drug's effect on upper airway allergic inflammation and symptoms. The passive cutaneous anaphylaxis model provides a direct measure of the inhibition of histamine-mediated vascular permeability. Finally, the histamine-induced bronchoconstriction model in guinea pigs offers a classic and reliable method for quantifying antihistaminic activity in the airways. Together, these models allow for a comprehensive preclinical characterization of phenyltoloxamine's anti-allergic properties.

References

Application Notes and Protocols: Phenyltoloxamine in Preclinical Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from nerve damage or disease, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Phenyltoloxamine, a first-generation antihistamine of the ethanolamine class, is known for its sedative and analgesic properties.[1][2] It is primarily utilized as an adjuvant in combination with other analgesics to potentiate their effects.[1][2] While direct preclinical studies investigating phenyltoloxamine as a monotherapy for neuropathic pain are not extensively documented, its mechanism of action as a histamine H1 receptor antagonist that readily crosses the blood-brain barrier suggests a potential role in modulating neuropathic pain states.[1]

These application notes provide a framework for evaluating the potential efficacy of phenyltoloxamine in established preclinical models of neuropathic pain. The following sections detail experimental protocols and data presentation strategies to guide researchers in this area of investigation.

Hypothesized Mechanism of Action